structure-activity relationship SAR of 4-cyano-N-(3-methoxyphenyl)benzamide
structure-activity relationship SAR of 4-cyano-N-(3-methoxyphenyl)benzamide
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-cyano-N-(3-methoxyphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The compound 4-cyano-N-(3-methoxyphenyl)benzamide represents a simple yet intriguing scaffold within this class. Its structure combines a cyanobenzoyl group, known for its potential to engage in specific molecular interactions, with a methoxyphenyl moiety, a common feature in bioactive molecules. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-cyano-N-(3-methoxyphenyl)benzamide, drawing insights from related analogs to inform the rational design of novel therapeutic agents. By dissecting the molecule into its core components, we will explore how structural modifications are likely to influence its biological profile.
Synthesis and Core Structure
The synthesis of 4-cyano-N-(3-methoxyphenyl)benzamide is typically achieved through the acylation of 3-methoxyaniline with 4-cyanobenzoyl chloride. This is a standard amide bond formation reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of 4-cyano-N-(3-methoxyphenyl)benzamide
Materials:
-
4-cyanobenzoyl chloride
-
3-methoxyaniline
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
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1N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-methoxyaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 4-cyanobenzoyl chloride (1.1 equivalents) in dry DCM to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-cyano-N-(3-methoxyphenyl)benzamide.
Structure-Activity Relationship (SAR) Analysis
For a systematic SAR analysis, the 4-cyano-N-(3-methoxyphenyl)benzamide scaffold can be divided into three key regions:
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The 4-Cyanobenzoyl Moiety (Ring A)
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The Amide Linker
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The N-(3-methoxyphenyl) Moiety (Ring B)
The 4-Cyanobenzoyl Moiety (Ring A)
The 4-cyanobenzoyl moiety is a critical component of the scaffold. The cyano group at the para-position significantly influences the electronic properties of the aromatic ring and can act as a hydrogen bond acceptor.
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Role of the Cyano Group: The cyano group is a strong electron-withdrawing group, which can impact the acidity of the amide N-H and the overall charge distribution of the molecule. This can be crucial for binding to biological targets. In some contexts, the cyano group has been shown to contribute to antimicrobial and cytotoxic effects.[1]
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Positional Isomers: The para-position of the cyano group is likely important for optimal activity. Moving the cyano group to the meta or ortho position would alter the vector of the dipole moment and the steric profile of the molecule, which could disrupt key interactions with a target protein.
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Substitution of the Cyano Group: Replacing the cyano group with other substituents would likely have a profound effect on activity.
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Electron-withdrawing groups: A nitro group, for example, is also strongly electron-withdrawing and could potentially maintain or enhance activity if electronic effects are paramount. Some nitrobenzamide derivatives have shown potent biological activities.
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Electron-donating groups: Replacing the cyano group with an electron-donating group like a methoxy or amino group would drastically alter the electronic properties and is likely to reduce activity if the electron-withdrawing nature of Ring A is important.
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Halogens: Halogen substituents (F, Cl, Br) can modulate lipophilicity and act as hydrogen bond acceptors. Their inclusion could be beneficial, depending on the nature of the binding pocket.
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The Amide Linker
The amide bond is a rigid, planar unit that provides structural integrity to the molecule. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.
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Conformation: The relative orientation of the two aromatic rings is constrained by the amide linker. The dihedral angle between the rings can influence how the molecule fits into a binding site.
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N-Alkylation: Introduction of a methyl or other small alkyl group on the amide nitrogen would remove the hydrogen bond donating capability and could introduce steric hindrance, which is often detrimental to activity unless the binding pocket has a specific lipophilic region to accommodate it.
The N-(3-methoxyphenyl) Moiety (Ring B)
The substitution pattern on Ring B is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule.
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Role of the Methoxy Group: The methoxy group is a moderately electron-donating group and increases the lipophilicity of the molecule. Its presence can enhance membrane permeability and influence metabolic stability. The meta-position of the methoxy group directs its vector and steric bulk to a specific region in space, which is likely important for target recognition.
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Positional Isomers of the Methoxy Group: Moving the methoxy group to the ortho or para position would change the overall shape and electronic distribution of the molecule, potentially leading to a different biological activity profile. For instance, some N-(4-methoxyphenyl) derivatives have been studied for different biological activities.[2]
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Other Substituents on Ring B: The introduction of other functional groups on Ring B can be used to fine-tune the activity.
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Additional Methoxy Groups: The presence of multiple methoxy groups can further increase lipophilicity. For example, 4-cyano-N-(3,4-dimethoxyphenyl)benzamide is a related compound with potential biological activities.[1]
-
Hydroxy Groups: A hydroxyl group can act as both a hydrogen bond donor and acceptor and can increase polarity. This might be beneficial for solubility and for forming specific interactions with a target.
-
Halogens: As with Ring A, halogen substitution on Ring B can be used to modulate lipophilicity and electronic properties. Dichloro-substituted analogs of similar scaffolds have been synthesized.[3]
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Summary of SAR Insights from Related Compounds
| Compound/Analog Class | Key Structural Features | Observed Biological Activity | Reference |
| 4-cyano-N-(3,4-dimethoxyphenyl)benzamide | Additional methoxy group on Ring B | Antimicrobial, anti-inflammatory, enzyme-targeting properties | [1] |
| N-(4-methoxyphenyl)-nitrobenzenesulfonamides | Sulfonamide linker, nitro group on Ring A | Potential as anti-cancer agents | [2] |
| Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides | More complex heterocyclic Ring B | Antibacterial activity | [4] |
| N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | Heterocyclic core, varied substituents on Ring A and B | Antiplasmodial activity | [5] |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Complex ether-linked substituent on Ring B | Inhibitors of the presynaptic choline transporter | [6] |
Hypothetical Biological Target and Mechanism of Action
Given the broad range of activities observed for benzamide derivatives, 4-cyano-N-(3-methoxyphenyl)benzamide could potentially interact with a variety of biological targets. One plausible hypothesis is the inhibition of a key enzyme involved in microbial or cancer cell proliferation. The molecule could bind to the active site of an enzyme, with the different regions of the molecule making specific contacts.
Experimental Protocol for Biological Evaluation: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound (4-cyano-N-(3-methoxyphenyl)benzamide) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37 °C.
-
Dilute the overnight culture in fresh MHB to achieve a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37 °C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a spectrophotometer.
-
Conclusion and Future Directions
The structure-activity relationship of 4-cyano-N-(3-methoxyphenyl)benzamide is a complex interplay of electronic, steric, and lipophilic factors. The 4-cyanobenzoyl moiety likely serves as a key pharmacophore, while the N-(3-methoxyphenyl) group provides a means to modulate the physicochemical properties of the molecule.
Future work on this scaffold should focus on:
-
Systematic modification of Ring A: Exploring a range of electron-withdrawing and electron-donating groups at the para-position to elucidate the electronic requirements for activity.
-
Exploration of substituents on Ring B: Synthesizing analogs with different substitution patterns (e.g., di- and tri-substituted) to map the steric and electronic requirements of the binding pocket.
-
Linker modification: Investigating the effect of N-alkylation and the introduction of conformational constraints in the linker region.
A comprehensive biological evaluation of a library of analogs will be essential to build a robust SAR model and to identify lead compounds with improved potency and selectivity for a specific therapeutic target.
References
-
4-cyano-N-[3-[(2-methoxyphenyl)sulfamoyl]phenyl]benzamide. PubChem. Available from: [Link]
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Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available from: [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available from: [Link]
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3-cyano-5-[(3,4-dichloro-2-fluoro-phenyl)methyl-[3-(4-methoxypyrimidin-2-yl)-3-oxo-propanoyl]amino]-n,n-dimethyl-benzamide. PubChem. Available from: [Link]
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Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI. Available from: [Link]
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N-[4-Cyano-3-(trifluoro-meth-yl)phen-yl]-2-meth-oxy-benzamide. PubMed. Available from: [Link]
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Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. Available from: [Link]
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(PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Available from: [Link]
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]
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Antibacterial Activities of New (E) 2-Cyano-3-(3',4'-dimethoxyphenyl)-2-propenoylamide Derivatives. ResearchGate. Available from: [Link]
- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents.
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Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. Available from: [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted - Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. ChemRxiv. Available from: [Link]
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N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors Acting on H1 and H5 Hemagglutinins. bioRxiv. Available from: [Link]
- Amorphous 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-n-methylbenzamide. Google Patents.
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